![molecular formula C18H15NO4 B13379687 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B13379687.png)
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-pyrano[3,2-b]pyridin-2-one
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Overview
Description
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-pyrano[3,2-b]pyridin-2-one is a member of the class of coumarins. It is a derivative of 4-hydroxycoumarin, substituted at position 3 by a 1-phenyl-3-oxo-1-butyl group . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-pyrano[3,2-b]pyridin-2-one typically involves the reaction of 4-hydroxycoumarin with a suitable phenylbutyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-pyrano[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-pyrano[3,2-b]pyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 4-hydroxycoumarin, such as:
Coumafene: Another anticoagulant with a similar structure.
Uniqueness
What sets this compound apart is its unique substitution pattern and the resulting biological activities. Its specific interactions with molecular targets make it a compound of interest for further research and potential therapeutic applications .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-hydroxy-3-(3-oxo-1-phenylbutyl)pyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C18H15NO4/c1-11(20)10-13(12-6-3-2-4-7-12)15-17(21)16-14(23-18(15)22)8-5-9-19-16/h2-9,13,21H,10H2,1H3 |
InChI Key |
JOBGAZBDRXNGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)OC2=O)O |
Origin of Product |
United States |
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